molecular formula C14H16N2O4S2 B1655418 Decarboxyticarcillin CAS No. 36041-93-7

Decarboxyticarcillin

Cat. No.: B1655418
CAS No.: 36041-93-7
M. Wt: 340.4
InChI Key: YSQNZHBPPHVMSD-JFGNBEQYSA-N
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Description

Decarboxyticarcillin is a derivative of ticarcillin, a beta-lactam antibiotic. It is known for its unique structure and properties, which make it an important compound in various scientific and industrial applications. The molecular formula of this compound is C14H16N2O4S2, and it has a molecular weight of 340.42 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decarboxyticarcillin involves the decarboxylation of ticarcillin. This process typically requires specific reaction conditions, including the use of heat and catalysts to facilitate the removal of the carboxyl group from the ticarcillin molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-temperature reactors and continuous flow systems to ensure efficient decarboxylation. The reaction is carefully monitored to maintain optimal conditions and yield high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Decarboxyticarcillin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, decarboxylation primarily yields a simplified molecule with one less carboxyl group, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Decarboxyticarcillin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of decarboxyticarcillin involves its ability to inhibit bacterial cell wall synthesis. It binds to penicillin-binding proteins, preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity. This inhibition leads to cell lysis and death of the bacteria .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Decarboxyticarcillin is compared with other beta-lactam antibiotics such as:

Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct properties and reactivity compared to its parent compound and other similar antibiotics .

Properties

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-3-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-14(2)10(13(19)20)16-11(18)9(12(16)22-14)15-8(17)5-7-3-4-21-6-7/h3-4,6,9-10,12H,5H2,1-2H3,(H,15,17)(H,19,20)/t9-,10+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQNZHBPPHVMSD-JFGNBEQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CSC=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CSC=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36041-93-7
Record name Decarboxyticarcillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036041937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DECARBOXYTICARCILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTY004YHD6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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